![molecular formula C21H25NO6 B2623238 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 1291868-63-7](/img/structure/B2623238.png)
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is an organic compound with a complex structure that includes a carbamoyl group, a methylphenyl group, and a trimethoxybenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with {[1-(4-methylphenyl)ethyl]carbamoyl}methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- Bis(2-ethylhexyl) terephthalate
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike bis(2-ethylhexyl) terephthalate, which is primarily used as a plasticizer, this compound has potential applications in medicinal chemistry and biological research. Additionally, its structure allows for various chemical modifications, making it a versatile compound for synthetic and industrial applications.
Propiedades
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-13-6-8-15(9-7-13)14(2)22-19(23)12-28-21(24)16-10-17(25-3)20(27-5)18(11-16)26-4/h6-11,14H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNXRTVZJJYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
sulfanyl]-3-nitrophenyl}methylidene)amine](/img/structure/B2623156.png)
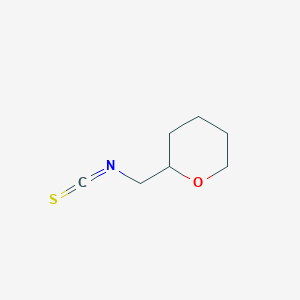
![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)
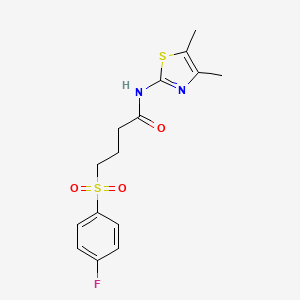
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)
![2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2623162.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)
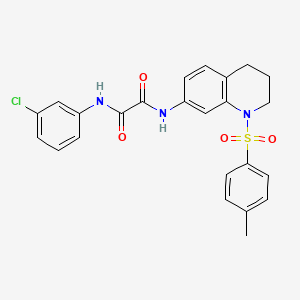
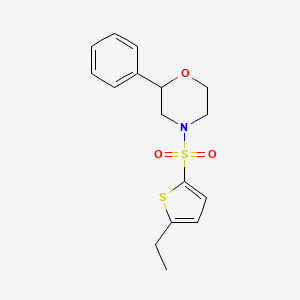
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)
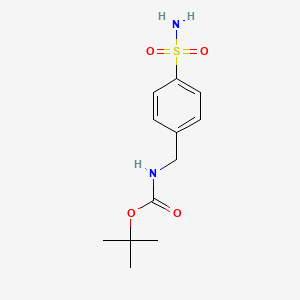

![N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
